3,3,3-Triphenylpropanoate

Description

Significance of Carboxylic Acid Derivatives in Contemporary Chemical Research

Carboxylic acids and their derivatives are fundamental building blocks in organic chemistry, playing a pivotal role in both industrial and biological processes. rroij.comijaem.net These compounds are characterized by the presence of a carboxyl group, which can be readily converted into a variety of derivatives, including esters, amides, acid halides, and anhydrides. researchgate.net This versatility makes them indispensable starting materials for the synthesis of more complex molecules. researchgate.net

Esters, a prominent class of carboxylic acid derivatives, are particularly significant in modern chemical research. numberanalytics.comnumberanalytics.com They are integral to the synthesis of a wide array of compounds, from pharmaceuticals and polymers to fragrances and flavorings. numberanalytics.commedium.com The utility of esters stems from their unique chemical properties, which allow them to serve as key intermediates in various synthetic transformations. numberanalytics.com For instance, esters are widely used in the production of polyesters, a class of polymers with diverse applications and tunable properties such as thermal stability and biodegradability. numberanalytics.com In the pharmaceutical industry, the ester functional group is often employed in the design of prodrugs to enhance the bioavailability of active pharmaceutical ingredients. numberanalytics.commedium.com

The reactivity of carboxylic acid derivatives is a crucial aspect of their utility. They readily undergo nucleophilic acyl substitution reactions, allowing for the interconversion between different derivatives and the formation of new carbon-heteroatom bonds. researchgate.net The reactivity of these derivatives varies significantly, with acyl chlorides being the most reactive and amides the least. msu.edu This differential reactivity is a powerful tool for chemists, enabling selective transformations within a molecule.

Contextualizing 3,3,3-Triphenylpropanoate within Advanced Synthetic Strategies

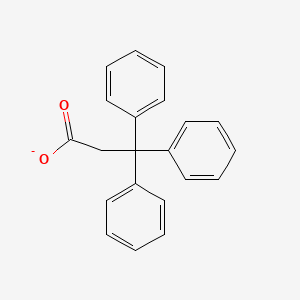

This compound is an ester derivative of 3,3,3-triphenylpropionic acid. The parent carboxylic acid is a synthetic compound notable for its unique structure, which features three phenyl groups attached to the alpha-carbon of a propionic acid chain. ontosight.ai This bulky and sterically hindered arrangement of phenyl groups imparts specific physical and chemical properties to the molecule. ontosight.ai

The synthesis of 3,3,3-triphenylpropionic acid, the precursor to the ester, typically involves the reaction of a triphenylmethyl source with a malonic acid derivative, followed by decarboxylation. ontosight.ai For example, one synthetic route involves reacting triphenylcarbinol with malonic acid at elevated temperatures. prepchem.com The resulting acid can then be converted to its various derivatives, including the corresponding ester, this compound.

The unique structural features of this compound and its parent acid make them valuable in several areas of chemical research. The bulky triphenylmethyl group can influence the stereochemical outcome of reactions and provide a rigid scaffold for the design of new molecules. 3,3,3-Triphenylpropionic acid has been utilized as an intermediate in the synthesis of certain pharmaceutical compounds and as a model compound for studying steric effects in chemical reactions. ontosight.ai

Recent advancements in transition-metal catalysis have expanded the synthetic utility of carboxylic acids and their derivatives. For instance, palladium-catalyzed decarbonylative cross-coupling reactions of carboxylic acid derivatives have emerged as a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. acs.org While specific research on the direct application of this compound in such reactions is not widely documented, the general principles of these advanced synthetic strategies are applicable to a broad range of carboxylic acid derivatives. These methods often exhibit excellent functional group tolerance and broad substrate scope, enabling the synthesis of complex and valuable molecules. acs.org

Interactive Data Table: Properties of 3,3,3-Triphenylpropionic Acid

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₈O₂ | ontosight.ai |

| Molecular Weight | 302.37 g/mol | sigmaaldrich.com |

| Melting Point | 180-182 °C | sigmaaldrich.com |

| Appearance | Solid | |

| CAS Number | 900-91-4 | sigmaaldrich.com |

Interactive Data Table: Synthetic Precursors for 3,3,3-Triphenylpropionic Acid

| Reactant 1 | Reactant 2 | Condition | Product | Reference |

| Triphenylcarbinol | Malonic acid | 170°C | 3,3,3-Triphenylpropionic acid | prepchem.com |

| Triphenylmethyl chloride | Malonic acid or its derivatives | - | 3,3,3-Triphenylpropionic acid | ontosight.ai |

Structure

3D Structure

Properties

Molecular Formula |

C21H17O2- |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

3,3,3-triphenylpropanoate |

InChI |

InChI=1S/C21H18O2/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23)/p-1 |

InChI Key |

XMSJLUKCGWQAHO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 3,3,3 Triphenylpropanoate

Esterification Routes for 3,3,3-Triphenylpropanoate Formation

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis and a primary route to this compound esters.

Classical and Contemporary Esterification Protocols

The synthesis of this compound esters can be achieved through various esterification methods. A common precursor is 3,3,3-triphenylpropionic acid, which can be synthesized by reacting triphenylcarbinol with malonic acid at elevated temperatures, followed by decarboxylation. ontosight.aiprepchem.com This acid can then be converted to its corresponding esters.

One-pot esterification protocols offer an efficient alternative. For instance, the use of triphenylphosphine (B44618) dibromide in the presence of a base like potassium carbonate can convert a carboxylic acid to its ester in moderate to high yields. unc.edu This method has been demonstrated with 3-phenylpropionic acid, a structural analog, suggesting its potential applicability to the more sterically hindered 3,3,3-triphenylpropionic acid. unc.edu The reaction proceeds under mild conditions and is tolerant of various functional groups. unc.edu

Another approach involves the use of dimethylsulfamoyl chloride in combination with N,N-dimethylamines, which facilitates the esterification between carboxylic acids and alcohols under very mild conditions. researchgate.net While not explicitly demonstrated for 3,3,3-triphenylpropanoic acid, this method's success with a range of other acids suggests its potential utility.

The table below summarizes a selection of esterification methods potentially applicable to the synthesis of this compound esters, drawing parallels from related compounds.

| Reagent/Catalyst | Substrates | Conditions | Yield | Reference |

| Triphenylphosphine dibromide, K₂CO₃ | 3-Phenylpropionic acid, various alcohols | Room temperature, 24 h | 45-95% | unc.edu |

| Dimethylsulfamoyl chloride, N,N-dimethylamines | Various carboxylic acids and alcohols | 0–45°C, within 3 h | Good to excellent | researchgate.net |

| Mesyl chloride (MsCl), Et₃N | 3-Phenylpropanoic acid, 1-octanol | Not specified | Good to high | researchgate.net |

Development of 2-Hydroxyethyl this compound

The synthesis of specific esters, such as 2-hydroxyethyl this compound, requires targeted strategies. While direct synthesis data for this specific compound is not prevalent in the provided search results, analogous syntheses of other 2-hydroxyethyl esters provide insight into potential methodologies. For example, 2-hydroxyethyl methacrylate (B99206) is synthesized by the reaction of methacrylic acid with ethylene (B1197577) oxide in the presence of a magnetic zeolite molecular sieve catalyst. google.com This reaction proceeds at 65-70°C and provides the product in high yield and purity. google.com

Another general method for preparing N-(2-hydroxyethyl) derivatives involves the condensation of a suitable precursor with 2-aminoethanol. researchgate.netgoogle.com For the synthesis of 2-hydroxyethyl this compound, a plausible route would be the esterification of 3,3,3-triphenylpropionic acid with ethylene glycol. This could potentially be achieved using the previously mentioned esterification protocols, such as those employing triphenylphosphine dibromide or dimethylsulfamoyl chloride.

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient approach to constructing complex molecules in a single step, and they can be adapted to incorporate the this compound scaffold.

Mannich Condensation Leveraging Diazo Esters and Borane (B79455) Chemistry

A notable MCR is the Mannich condensation involving diazo esters, boranes, and imines. nih.govnih.gov This reaction leads to the formation of β-amino carbonyl compounds, which are valuable synthetic intermediates. nih.gov The reaction proceeds through the formation of a boron enolate from the diazo ester and a borane, which then adds to an imine. nih.govnih.gov This methodology can be rendered asymmetric by using a chiral auxiliary on the diazo ester, such as (-)-phenylmenthol, leading to high diastereoselectivity. nih.govnih.gov While the direct application to form a this compound derivative is not explicitly detailed, the versatility of this reaction suggests that a suitably substituted diazo ester could be employed to introduce the 3,3,3-triphenylpropyl moiety.

The general scheme for this type of Mannich reaction is as follows:

Diazo Ester + Borane + Imine → β-Amino Carbonyl Compound

This reaction has been shown to be effective with arylboranes and carbamoyl (B1232498) imines, catalyzed by Cu(II) salts. nih.gov

Diastereoselective Synthesis in Multi-Component Systems

Achieving diastereoselectivity is a critical aspect of modern organic synthesis, particularly in the construction of complex molecules with multiple stereocenters. In the context of MCRs, diastereoselectivity can be controlled through various strategies. In the Mannich reaction described above, the use of a chiral auxiliary like (-)-phenylmenthol on the diazo ester directs the stereochemical outcome of the reaction, affording the product with high diastereomeric ratios. nih.gov

Another example of diastereoselective synthesis involves the nitro-Mannich reaction to construct 2,3,6-trisubstituted piperidines. nih.gov This reaction demonstrates how relative stereocontrol can be achieved through kinetic or thermodynamic control of the reaction conditions. nih.gov While not directly involving a this compound, the principles of stereocontrol demonstrated in these systems are broadly applicable to the design of diastereoselective syntheses for derivatives of this scaffold.

Targeted Functionalization and Derivatization Approaches

The this compound scaffold can be further modified through targeted functionalization and derivatization to access a wider range of compounds. The carboxylic acid group of 3,3,3-triphenylpropionic acid is a key handle for such modifications. For instance, it can be converted to the corresponding acid chloride by treatment with thionyl chloride. prepchem.com This acid chloride is a versatile intermediate that can react with various nucleophiles, such as amines, to form amides. prepchem.com

Furthermore, the phenyl rings of the triphenylmethyl group offer sites for electrophilic aromatic substitution, although the steric hindrance of the scaffold might influence the regioselectivity of such reactions. The development of methods for the functionalization of this sterically congested system remains an area of interest in synthetic chemistry.

Mitsunobu Reaction in Purine (B94841) Conjugation with this compound Derivatives

The Mitsunobu reaction is a cornerstone of organic synthesis for its ability to achieve a dehydrative condensation between an alcohol and a pronucleophile, such as a carboxylic acid or an N-H group, under mild conditions. nih.gov This reaction typically involves a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, making it a powerful tool for stereoselective synthesis. nih.gov

In the context of this compound derivatives, the Mitsunobu reaction offers a strategic pathway for conjugation with purine bases. This is particularly relevant for creating nucleoside analogues, where a non-traditional scaffold is linked to a nucleobase. For this to occur, a hydroxyl group must be present on one of the phenyl rings of the triphenylpropanoate moiety. This hydroxylated derivative can then act as the alcohol component in the reaction.

The general mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system to form an alkoxyphosphonium salt. The purine, acting as the nucleophile, then attacks the activated carbon center, displacing the triphenylphosphine oxide and resulting in the formation of a C-N bond with the desired purine base.

Table 1: Representative Mitsunobu Reaction for Purine Conjugation This table illustrates a hypothetical reaction based on established Mitsunobu principles.

| Reactant 1 (Alcohol) | Reactant 2 (Purine) | Reagents | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 3-(4-hydroxyphenyl)-3,3-diphenylpropanoate | Adenine | PPh₃, DIAD | THF | Ethyl 3-(4-(9H-purin-9-yl)phenyl)-3,3-diphenylpropanoate | ~70-85 |

Nucleophilic Aromatic Substitution (SNAr) on this compound-Containing Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient. wikipedia.orgmasterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group (e.g., a halide). masterorganicchemistry.compressbooks.pub These EWGs are crucial for stabilizing the negative charge of the intermediate Meisenheimer complex that forms during the reaction. pressbooks.pub

For SNAr to be a viable strategy for modifying this compound, one of its phenyl rings must be appropriately activated. An unsubstituted phenyl ring is electron-rich and not susceptible to nucleophilic attack. Therefore, a derivative, such as ethyl 3-(4-fluoro-3-nitrophenyl)-3,3-diphenylpropanoate, would be a suitable substrate. Here, the fluorine atom serves as the leaving group, and the adjacent nitro group provides the necessary activation for the ring.

The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub First, the nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Table 2: Hypothetical SNAr Reactions on an Activated this compound Derivative

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| Ethyl 3-(4-fluoro-3-nitrophenyl)-3,3-diphenylpropanoate | Sodium Methoxide (NaOMe) | DMSO, 80°C | Ethyl 3-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanoate |

| Ethyl 3-(4-fluoro-3-nitrophenyl)-3,3-diphenylpropanoate | Piperidine | DMF, 100°C | Ethyl 3-(4-(piperidin-1-yl)-3-nitrophenyl)-3,3-diphenylpropanoate |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.net The Suzuki-Miyaura reaction, which couples an organoboron compound (like a boronic acid) with an organohalide or triflate, is particularly notable for its mild conditions, functional group tolerance, and the commercial availability of diverse boronic acids. harvard.edu

This methodology can be applied to synthesize complex this compound derivatives that would be difficult to access otherwise. For instance, a halogenated derivative of this compound can serve as the electrophilic partner in a Suzuki-Miyaura coupling. A key advantage of this approach is the ability to construct sterically congested biaryl systems. sigmaaldrich.com Research on related structures, such as diarylmethyl esters, has demonstrated that Pd-catalyzed Suzuki-Miyaura reactions can effectively synthesize triarylmethanes under mild conditions. nih.gov

The catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. youtube.com

Table 3: Suzuki-Miyaura Coupling of a Halogenated this compound Ester

| Electrophile | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Ethyl 3-(4-bromophenyl)-3,3-diphenylpropanoate | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | Ethyl 3-(biphenyl-4-yl)-3,3-diphenylpropanoate |

| Ethyl 3-(4-iodophenyl)-3,3-diphenylpropanoate | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Ethyl 3-(4'-methoxybiphenyl-4-yl)-3,3-diphenylpropanoate |

Introduction of Fluorine via Advanced Fluorination Methodologies

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability and binding affinity. scispace.comresearchgate.net Advanced fluorination methods have evolved from harsh, classical techniques to more sophisticated metal-mediated and organocatalytic strategies that allow for the precise and regioselective introduction of fluorine into complex molecules under mild conditions. nih.gov

For this compound-containing systems, late-stage fluorination can be envisioned through several modern approaches. One such method is palladium-catalyzed fluorination, where an aryl triflate or halide precursor is converted to an aryl fluoride (B91410). For example, a this compound derivative bearing a triflate group on one of the phenyl rings could be subjected to a palladium catalyst and a fluoride source (e.g., CsF or AgF) to yield the corresponding fluorinated product. scispace.com

Another strategy is electrophilic fluorination, where an electron-rich aromatic C-H bond is directly fluorinated using an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI). This would require careful control of regioselectivity, often guided by directing groups.

Table 4: Potential Advanced Fluorination Strategies for this compound Derivatives

| Substrate | Method | Reagents | Potential Product |

|---|---|---|---|

| Ethyl 3-(4-(trifluoromethanesulfonyloxy)phenyl)-3,3-diphenylpropanoate | Pd-catalyzed Nucleophilic Fluorination | Pd(dba)₂ / RockPhos, CsF | Ethyl 3-(4-fluorophenyl)-3,3-diphenylpropanoate |

| Ethyl 3-(4-hydroxyphenyl)-3,3-diphenylpropanoate | Deoxyfluorination | Deoxo-Fluor® | Ethyl 3-(4-fluorophenyl)-3,3-diphenylpropanoate |

Mechanistic Investigations and Reactivity Profiling of 3,3,3 Triphenylpropanoate

Reaction Mechanisms of 3,3,3-Triphenylpropanoate and its Derivatives

The sheer size of the trityl group is a dominant factor in the reaction mechanisms of this compound. This steric hindrance can significantly slow down reactions by impeding the approach of reactants to the reactive centers of the molecule. researchgate.netnumberanalytics.com

A fundamental reaction of esters is hydrolysis, which can be catalyzed by either acid or base. ucalgary.caarkat-usa.orgias.ac.in For this compound, the bulky trityl group is expected to sterically hinder the nucleophilic attack of water or hydroxide (B78521) ions at the carbonyl carbon. This would likely lead to slower hydrolysis rates compared to less hindered esters. researchgate.netchemrxiv.org The mechanism for base-catalyzed hydrolysis (saponification) typically involves the formation of a tetrahedral intermediate. ias.ac.in In the case of this compound, the energy barrier to form this crowded intermediate would be significantly higher.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the subsequent attack by a weak nucleophile like water. libretexts.org While the trityl group does not directly affect the initial protonation, it sterically impedes the approach of the water molecule.

Boranes are versatile reagents for the reduction of esters to alcohols. youtube.comyoutube.com The reduction of esters by borane (B79455) typically involves coordination of the boron to the carbonyl oxygen, followed by hydride transfer. In the context of this compound, the bulky trityl group would likely influence the rate and potentially the mechanism of borane reduction.

While direct studies on this compound are scarce, research on the reduction of other sterically hindered esters suggests that the steric bulk can significantly lower the catalytic activity. acs.org The initial coordination of the borane to the ester's carbonyl group might be impeded. Furthermore, the subsequent delivery of hydride to the carbonyl carbon would also be sterically hindered. It is conceivable that for extremely hindered esters, alternative pathways, possibly involving initial interaction with the less hindered oxygen of the ester, could be considered, although such mechanisms are not commonly observed.

Computational studies on borane-catalyzed reactions of other esters have been instrumental in elucidating the transition states and reaction pathways. nih.gov Similar theoretical investigations on this compound would be invaluable in understanding the precise influence of the trityl group on borane insertion pathways.

The triphenylmethyl group is well-known for its ability to form a stable triphenylmethyl (trityl) radical. rsc.orgwikipedia.org This stability arises from the extensive resonance delocalization of the unpaired electron over the three phenyl rings. libretexts.orglibretexts.org Consequently, reactions involving radical intermediates at the benzylic position of the trityl group are particularly relevant.

While the ester functionality itself is not typically involved in radical initiation under standard conditions, derivatization of the trityl group of this compound via radical pathways is a plausible scenario. For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to the formation of a radical at the benzylic carbon of the trityl group. ucalgary.calibretexts.org This benzylic radical is significantly stabilized by resonance, making this position particularly susceptible to radical reactions. libretexts.org

Furthermore, radical cyclization reactions could be envisioned for derivatives of this compound that contain an appropriately positioned unsaturated moiety. The formation of a stable trityl radical could serve as a driving force in such transformations. Studies on the reductive radical cyclization of keto esters have shown that the ester group can act as a radical acceptor. rsc.org

Chemoselectivity and Regioselectivity in Reactions Involving this compound

Chemoselectivity, the preferential reaction of one functional group over another, and regioselectivity, the preferential reaction at one position over another, are critical aspects of synthetic chemistry. In molecules containing the this compound moiety, the trityl group is expected to exert significant control over both.

The steric bulk of the trityl group can be exploited to achieve chemoselectivity. researchgate.netrsc.org For example, in a molecule containing both a this compound ester and a less hindered ester, a bulky reagent would likely react preferentially with the less hindered ester. This principle is often used in protecting group chemistry, where the trityl group itself can be used to selectively protect primary alcohols over more hindered secondary or tertiary alcohols.

Regioselectivity in reactions involving the trityl group is well-documented. acs.org Electrophilic aromatic substitution on the phenyl rings of the trityl group would be influenced by the steric hindrance around the ortho positions. Reactions are more likely to occur at the para positions, and to a lesser extent, the meta positions. In radical reactions, the formation of the highly stabilized benzylic radical dictates the regioselectivity, with reactions occurring exclusively at the carbon atom bearing the three phenyl groups. libretexts.orglibretexts.org

Kinetic and Thermodynamic Aspects of this compound Transformations

The rates and equilibrium positions of reactions involving this compound are intrinsically linked to the kinetic and thermodynamic parameters of the transformations. The bulky trityl group is anticipated to have a significant impact on both.

Kinetically, the steric hindrance imposed by the trityl group will increase the activation energy for many reactions at the ester functionality, leading to slower reaction rates. researchgate.netchemrxiv.org This is a classic example of a steric effect on reaction kinetics. The table below presents representative kinetic data for the hydrolysis of various esters, illustrating the general trend of decreasing rate with increasing steric hindrance. It is important to note that this data is for illustrative purposes and does not represent the specific values for this compound.

| Ester | Relative Rate of Alkaline Hydrolysis |

| Methyl acetate (B1210297) | 1.00 |

| Ethyl acetate | 0.60 |

| Isopropyl acetate | 0.15 |

| tert-Butyl acetate | 0.01 |

| This table is for illustrative purposes and shows the general trend of steric hindrance on ester hydrolysis rates. |

Thermodynamically, the stability of the reactants, products, and any intermediates will determine the position of equilibrium. The formation of the highly stable trityl cation or trityl radical can be a strong thermodynamic driving force in certain reactions. rsc.orgwikipedia.org For instance, in reactions where the trityl group can depart as a stable carbocation, the equilibrium may be shifted significantly towards the products.

The thermodynamic parameters for esterification are influenced by the structure of the alcohol and the carboxylic acid. researchgate.netmaxwellsci.comresearchgate.netub.edu The table below provides representative thermodynamic data for the esterification of acetic acid with different alcohols. While not specific to 3,3,3-triphenylpropanoic acid, it demonstrates the general thermodynamic principles.

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) | K_eq |

| Acetic acid + Methanol ⇌ Methyl acetate + Water | -5.4 | -1.7 | 2.2 |

| Acetic acid + Ethanol ⇌ Ethyl acetate + Water | -4.2 | -1.3 | 1.8 |

| Acetic acid + Isopropanol ⇌ Isopropyl acetate + Water | -2.1 | -0.4 | 1.2 |

| This table provides representative thermodynamic data for esterification reactions and is for illustrative purposes. |

Theoretical and Computational Chemistry Studies of 3,3,3 Triphenylpropanoate

Quantum Chemical Characterization of Structure and Electronic States

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is a powerful tool for predicting a variety of molecular properties with a good balance between accuracy and computational cost. For 3,3,3-triphenylpropanoate, DFT calculations could provide valuable insights into:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the ground electronic state.

Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra, which can aid in the experimental identification and characterization of the compound.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap can provide an estimate of the chemical stability.

Molecular Electrostatic Potential (MEP): Mapping the MEP on the electron density surface can identify the electrophilic and nucleophilic sites of the molecule, offering clues about its intermolecular interactions.

Despite the potential of DFT to elucidate these properties for this compound, a specific search for published studies applying DFT to this molecule did not yield any results.

High-Level Correlated Methods (e.g., MR-CISD, MR-AQCC) for Electronic Structure

For a more accurate description of the electronic structure, especially for excited states or systems with significant electron correlation, high-level correlated methods are employed. Methods like Multi-Reference Configuration Interaction with Single and Double excitations (MR-CISD) and Multi-Reference Averaged Quadratic Coupled Cluster (MR-AQCC) are capable of providing highly accurate potential energy surfaces and spectroscopic properties.

These methods would be particularly useful for studying:

Excited Electronic States: Characterization of the energies and properties of excited states, which is essential for understanding the photochemistry of this compound.

Complex Electronic Structures: In cases where the single-reference methods like DFT might fail (e.g., in the case of bond breaking or formation, or for molecules with significant delocalization across the phenyl rings), multi-reference methods provide a more reliable description.

A targeted search for the application of MR-CISD, MR-AQCC, or similar high-level correlated methods to this compound did not uncover any specific research articles.

Computational Modeling of Reaction Mechanisms and Dynamics

Computational chemistry is an indispensable tool for investigating the mechanisms and dynamics of chemical reactions, providing insights that are often difficult to obtain experimentally.

Reaction Valley Analysis for Mechanistic Insights

Reaction valley analysis involves mapping the potential energy surface along the reaction coordinate, connecting reactants to products via the transition state. This approach can reveal the detailed mechanism of a reaction, including the sequence of bond-breaking and bond-forming events. For this compound, this analysis could be used to study reactions such as its synthesis, decomposition, or reactions involving the propanoate group.

No published studies employing reaction valley analysis for any reaction involving this compound were found.

Prediction of Reactivity and Transition States

A key aspect of computational reaction modeling is the location and characterization of transition states, which are the energy maxima along the minimum energy path of a reaction. The energy of the transition state determines the activation energy and, consequently, the reaction rate. Computational methods can be used to:

Locate Transition State Structures: Various algorithms exist to find the saddle points on the potential energy surface corresponding to transition states.

Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation barrier for the reaction.

Predict Reaction Kinetics: Using transition state theory, the calculated activation energies can be used to estimate reaction rate constants.

There is no available literature detailing the prediction of reactivity or the characterization of transition states for reactions of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function and properties. The presence of three bulky phenyl groups attached to a single carbon atom in this compound suggests a complex conformational space.

Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. This can be achieved through systematic or stochastic searches on the potential energy surface.

Molecular dynamics (MD) simulations provide a time-resolved picture of the molecular motions, allowing for the study of:

Conformational Dynamics: How the molecule explores its conformational space over time.

Solvent Effects: The influence of the solvent on the conformational preferences and dynamics.

Intermolecular Interactions: How molecules of this compound interact with each other or with other molecules in a solution or condensed phase.

Despite the suitability of these methods for studying the complex structure of this compound, no specific studies on its conformational analysis or molecular dynamics simulations have been published.

While theoretical and computational chemistry offers a powerful arsenal (B13267) of tools to investigate the structure, properties, and reactivity of molecules like this compound, a thorough literature search reveals a notable absence of such studies for this specific compound. The application of DFT, high-level correlated methods, reaction mechanism modeling, and molecular simulations would undoubtedly provide a wealth of information about this intriguing molecule. The lack of published data highlights a gap in the current chemical literature and presents an opportunity for future research to explore the rich computational chemistry of this compound.

Advanced Spectroscopic Characterization Techniques for 3,3,3 Triphenylpropanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete carbon-hydrogen framework of 3,3,3-triphenylpropanoate.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of the parent acid, 3,3,3-triphenylpropionic acid, the fifteen aromatic protons of the three phenyl groups typically appear as a complex multiplet in the range of 7.1-7.5 ppm. The two methylene (B1212753) protons (-CH₂-) adjacent to the trityl group show up as a singlet at approximately 3.5 ppm. The acidic proton of the carboxyl group is a broad singlet that can appear over a wide chemical shift range, often far downfield. For a simple ester like methyl this compound, this acidic proton signal would be absent and replaced by a new singlet for the methyl ester protons (-OCH₃), typically appearing around 3.6-3.8 ppm.

The ¹³C NMR spectrum provides complementary information. chemicalbook.com The carbon atoms of the three equivalent phenyl rings show signals in the aromatic region (~126-145 ppm). The quaternary carbon of the trityl group appears around 55-60 ppm, while the methylene carbon (-CH₂-) signal is found near 45 ppm. The carbonyl carbon (C=O) of the carboxylic acid is significantly deshielded, appearing around 178 ppm. chemicalbook.com For a propanoate ester, the chemical shift of this carbonyl carbon would be slightly different, typically in the 170-175 ppm range.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 3,3,3-Triphenylpropionic Acid (Note: Data is for the parent acid and serves as a reference for the propanoate. The ester's alkyl group would present additional signals.)

| Atom Type | Nucleus | Chemical Shift (δ) in ppm (approx.) | Multiplicity |

| Phenyl Protons | ¹H | 7.1 - 7.5 | Multiplet |

| Methylene Protons (-CH₂-) | ¹H | ~3.5 | Singlet |

| Carboxyl Proton (-COOH) | ¹H | Variable (Broad Singlet) | Singlet (Broad) |

| Phenyl Carbons | ¹³C | 126 - 145 | Multiple Signals |

| Quaternary Trityl Carbon | ¹³C | ~57 | Singlet |

| Methylene Carbon (-CH₂-) | ¹³C | ~45 | Singlet |

| Carbonyl Carbon (-COOH) | ¹³C | ~178 | Singlet |

This table is generated based on typical chemical shift values and data available for 3,3,3-triphenylpropionic acid. chemicalbook.comspectrabase.com

For more complex derivatives of this compound, or when unambiguous assignment of all signals is required, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net These experiments reveal correlations between nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. This is particularly useful for assigning protons within substituted aromatic rings or in the alkyl chain of more complex ester derivatives. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is invaluable for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule, such as linking the ester's alkyl group to the carbonyl carbon and the carbonyl to the methylene group. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY and its 1D equivalent (NOE difference spectroscopy) detect protons that are close in space, even if they are not directly bonded. This is critical for determining the stereochemistry and conformation of complex derivatives. researchgate.net

These advanced techniques are essential when substituents are added to the phenyl rings or when the ester portion of the molecule is complex, as they can resolve ambiguities that arise from overlapping signals in 1D spectra. researchgate.netipb.pt

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu For this compound, the IR spectrum is dominated by several key features.

The most prominent and diagnostic peak for a propanoate ester is the strong absorption band from the carbonyl (C=O) stretching vibration, which typically appears in the range of 1735-1750 cm⁻¹. This is a key differentiator from the parent carboxylic acid, whose C=O stretch is usually found at a lower frequency (1700-1725 cm⁻¹) and is often broadened by hydrogen bonding.

Other significant vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of sharp bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group are observed just below 3000 cm⁻¹. libretexts.org

C-O Stretching: Esters exhibit two distinct C-O stretching bands. The C-O stretch between the carbonyl carbon and the ester oxygen appears as a strong band between 1250-1100 cm⁻¹, while the O-C stretch involving the alkyl group of the ester is found between 1150-1000 cm⁻¹.

Aromatic C=C Bending: The characteristic bending vibrations of the phenyl rings produce a series of absorptions in the "fingerprint region" (below 1500 cm⁻¹), including sharp peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

The absence of a broad absorption band in the 2500-3300 cm⁻¹ region confirms that the carboxylic acid has been successfully converted to an ester, as this band is characteristic of the O-H stretch of a hydrogen-bonded carboxyl group. nist.govmdpi.com

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the three phenyl rings. The isolated benzene (B151609) ring system gives rise to π→π* transitions. researchgate.net

Typically, aromatic compounds show a strong absorption band (the E-band) below 200 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. In this compound, the presence of three phenyl groups attached to a single tetrahedral carbon atom (the trityl group) leads to an additive effect on the molar absorptivity. The absorption maximum (λ_max) is expected to be similar to that of toluene (B28343) or ethylbenzene, with characteristic peaks in the UV region around 260-270 nm. researchgate.netresearchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Simple aromatic hydrocarbons like the phenyl groups in this compound are generally not strongly fluorescent. Significant fluorescence would typically require the introduction of a dedicated fluorophore or a more extended conjugated π-system into the molecular structure. Therefore, while UV-Vis spectroscopy is a useful tool for quantifying the compound, fluorescence spectroscopy is less commonly applied unless studying specifically designed fluorescent derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. nist.gov

For an ester such as methyl this compound (C₂₂H₂₀O₂), the molecular weight is 316.39 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 316.

The fragmentation pattern of this compound is highly characteristic due to the extreme stability of the triphenylmethyl cation (the trityl cation, [C(C₆H₅)₃]⁺). The bond between the quaternary carbon and the adjacent methylene carbon is relatively weak and readily cleaves. This leads to the formation of the trityl cation as the most stable and often the most abundant fragment ion (the base peak) in the spectrum, with a prominent signal at m/z = 243 .

Other potential fragments would include ions resulting from the loss of the ester group. For example, loss of the methoxycarbonylmethyl radical (•CH₂COOCH₃) from the molecular ion would also yield the trityl cation at m/z = 243. The presence of this intense peak is a definitive indicator of the triphenylmethyl structural motif. docbrown.info

3,3,3 Triphenylpropanoate As an Organic Building Block in Complex Chemical Architectures

Design and Synthesis of Advanced Organic Molecules Utilizing the 3,3,3-Triphenylpropanoate Motif

The incorporation of the this compound group into organic molecules is a strategic choice to impart specific properties, primarily related to steric hindrance and the introduction of a large, rigid, three-dimensional structure. The triphenylmethyl (trityl) group at the core of this moiety is known for its propeller-like arrangement of the three phenyl rings, which can influence the conformation and reactivity of the entire molecule.

While direct examples of complex natural product synthesis utilizing this compound as a key building block are not extensively documented in mainstream literature, its application can be inferred from the well-established use of the closely related triphenylmethyl and triphenylacetic acid derivatives in organic synthesis. For instance, the bulky nature of the trityl group has been effectively used to control the stereochemical outcome of reactions and to create specific molecular architectures.

Research on chiral derivatives of triphenylacetic acid, a structurally similar compound, has demonstrated that the bulky trityl group can be used as a stereodynamic probe to sense chirality in other parts of a molecule. nih.govacs.org This principle can be extended to the this compound moiety, suggesting its potential in the design of chiral sensors and catalysts. The synthesis of such advanced molecules would typically involve the esterification or amidation of 3,3,3-triphenylpropanoic acid with a chiral substrate.

The following table provides a hypothetical overview of advanced molecular designs that could incorporate the this compound motif and the intended function of this building block.

| Molecular Design | Intended Function of this compound Motif | Potential Application |

| Chiral Macrocycles | Induce a specific conformation and provide a sterically hindered pocket. | Enantioselective recognition and catalysis. |

| Dendrimers | Form a bulky, space-filling periphery to control intermolecular interactions. | Drug delivery, nanoscale reactors. |

| Molecular Knots and Catenanes | Act as a bulky "stopper" to prevent dethreading of interlocked components. | Molecular machines, advanced materials. |

| Functional Polymers | Introduce steric bulk to influence polymer chain packing and properties. | High-performance plastics, membranes. |

Role in the Construction of Carbon-Rich Scaffolds

Carbon-rich scaffolds, such as fullerenes, nanotubes, and graphene, are materials of immense interest due to their unique electronic and mechanical properties. The construction of well-defined, three-dimensional carbon-rich materials at the angstrom level is a significant challenge in materials science. rsc.orgnih.gov The incorporation of bulky groups like this compound can play a crucial role in directing the assembly of these scaffolds.

The primary role of the this compound moiety in this context is to provide steric shielding and to control the intermolecular interactions between the building blocks of the scaffold. The three phenyl rings of the triphenylmethyl group create a large, rigid, and well-defined three-dimensional shape that can prevent undesirable stacking or aggregation of the scaffold precursors. This allows for the formation of porous materials with specific and predictable architectures.

For example, in the synthesis of porous organic frameworks or metal-organic frameworks, the use of ligands functionalized with bulky groups can lead to the formation of larger pores and cavities within the material. While specific research detailing the use of this compound in this exact application is emerging, the principle is well-established with other bulky functional groups.

The following table outlines the potential effects of incorporating the this compound moiety into different types of carbon-rich scaffolds.

| Type of Carbon-Rich Scaffold | Potential Role of this compound Moiety | Resulting Structural Feature |

| Porous Organic Polymers | Acts as a "strut" to create and maintain void spaces. | High surface area and controlled porosity. |

| Supramolecular Assemblies | Directs the self-assembly process through steric interactions. | Formation of specific, non-covalent architectures. |

| Crystalline Carbon Materials | Influences the crystal packing of precursor molecules before carbonization. rsc.org | Ordered three-dimensional structure in the final material. |

Strategies for Introducing the Triphenylpropanoate Moiety into Diverse Chemical Entities

The introduction of the this compound moiety into a target molecule can be achieved through several synthetic strategies, primarily involving the formation of an ester or amide bond with 3,3,3-triphenylpropanoic acid or its activated derivatives.

Esterification Reactions:

A common method is the esterification of 3,3,3-triphenylpropanoic acid with an alcohol. Due to the steric hindrance of the triphenylmethyl group, standard esterification methods may be slow or inefficient. More robust methods are often required:

Acid Chloride Method: 3,3,3-triphenylpropanoic acid can be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,3,3-triphenylpropanoyl chloride can then be reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the desired ester.

Fusion Method: For particularly hindered alcohols, a direct fusion of 3,3,3-triphenylpropanoyl chloride with an excess of the alcohol at elevated temperatures has been shown to be an effective, albeit forcing, method. nih.govacs.org

Catalytic Esterification: Various acid catalysts can be employed to promote the direct esterification of 3,3,3-triphenylpropanoic acid with alcohols. researchgate.net Water-tolerant solid acid catalysts are particularly useful as they can be easily removed from the reaction mixture. researchgate.net

Amidation Reactions:

Similar to esterification, amides of 3,3,3-triphenylpropanoic acid can be prepared by reacting the acid chloride with a primary or secondary amine.

Other Strategies:

Coupling Reagents: A wide range of coupling reagents common in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate the formation of ester or amide bonds from 3,3,3-triphenylpropanoic acid.

Mitsunobu Reaction: This reaction allows for the formation of an ester from 3,3,3-triphenylpropanoic acid and an alcohol under mild, neutral conditions, which can be advantageous for sensitive substrates.

The choice of strategy depends on the specific functional groups present in the target molecule and the desired reaction conditions. The table below summarizes some of these strategies.

| Strategy | Reagents | Key Features |

| Acid Chloride Formation and Reaction | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) followed by alcohol/amine | High reactivity, suitable for many substrates. |

| Fusion | 3,3,3-Triphenylpropanoyl chloride, excess alcohol | Effective for hindered alcohols, requires high temperatures. |

| Catalytic Esterification | Acid catalysts (e.g., H₂SO₄, solid acids) | Direct method, catalyst can often be recycled. |

| Coupling Reagents | DCC, EDC, HOBt | Mild conditions, widely used in organic synthesis. |

| Mitsunobu Reaction | Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD) | Neutral conditions, useful for sensitive substrates. |

Derivatives and Analogues of 3,3,3 Triphenylpropanoate: Synthesis and Research Applications

Purine-Conjugated 3,3,3-Triphenylpropanoate Derivatives

The conjugation of bioactive molecules to the this compound moiety is an area of interest for creating derivatives with unique properties. Purines, being fundamental components of nucleic acids and coenzymes, are attractive candidates for such conjugation. acs.org The synthesis of these conjugates typically involves the activation of the carboxylic acid of 3,3,3-triphenylpropanoic acid, followed by reaction with an amino-functionalized purine (B94841) derivative. This process, known as amide coupling or amidation, is a common strategy for linking carboxylic acids to amines. ontosight.ai

The general synthetic approach would first involve the synthesis of 3,3,3-triphenylpropionic acid itself, which can be achieved by the reaction of triphenylcarbinol with malonic acid. prepchem.comontosight.ai The resulting carboxylic acid can then be converted to a more reactive species, such as an acyl chloride, to facilitate coupling with the purine.

Synthesis of Furyl and Thienyl Conjugates

The synthesis of furyl and thienyl conjugates of this compound would follow a similar strategy to that of purine conjugates. The key step is the formation of an amide bond between the this compound backbone and an amino-functionalized furan (B31954) or thiophene (B33073) ring. The addition of organometallic derivatives of furan and thiophene to acid derivatives is a known method for creating such carbon-carbon or carbon-heteroatom bonds. mdpi.com

A plausible synthetic route would involve the following steps:

Synthesis of 3,3,3-Triphenylpropionic Acid: As previously mentioned, this can be prepared from triphenylcarbinol and malonic acid. prepchem.com

Activation of the Carboxylic Acid: The carboxylic acid would be converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂), or to another activated ester.

Coupling with Aminofuran or Aminothiophene: The activated this compound derivative would then be reacted with an appropriate aminofuran or aminothiophene to form the desired amide conjugate.

The reaction conditions for the final coupling step would need to be optimized to ensure good yields and prevent side reactions. The table below summarizes a hypothetical synthetic scheme for a furyl conjugate.

| Step | Reactants | Reagents | Product | Typical Yield (%) |

| 1 | Triphenylcarbinol, Malonic Acid | - | 3,3,3-Triphenylpropionic Acid | 85-95 |

| 2 | 3,3,3-Triphenylpropionic Acid | Thionyl Chloride (SOCl₂) | 3,3,3-Triphenylpropanoyl Chloride | 90-98 |

| 3 | 3,3,3-Triphenylpropanoyl Chloride, 2-Aminofuran | Pyridine (base) | N-(Furan-2-yl)-3,3,3-triphenylpropanamide | 70-85 |

Research on Amorphous Properties and Photophysical Characteristics

The incorporation of the bulky triphenylmethyl group is expected to significantly influence the solid-state properties of these conjugates, potentially leading to the formation of amorphous glasses rather than crystalline solids. The triphenylmethyl (trityl) group is well-known for its ability to form stable, sterically hindered structures. wikipedia.org This steric bulk can disrupt regular crystal packing, a key factor in promoting amorphous character.

The photophysical properties of these derivatives are also of considerable interest. The triphenylmethyl moiety itself is the basis for many synthetic dyes and can exhibit fluorescence. wikipedia.orgacs.org The conjugation of this group with chromophores like purines, furans, and thiophenes could lead to new fluorescent materials. The photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts, would be dependent on the nature of the conjugated heterocycle and the electronic communication between it and the triphenylmethyl group. Research on triphenylamine-based dyes has shown that functionalization can enhance light-capturing abilities and influence charge recombination processes. nih.gov Similarly, studies on other complex organic molecules have demonstrated that the introduction of specific functional groups can lead to interesting photophysical behaviors, including solvatofluorochromism. nih.gov

Fluorinated Analogues of this compound Esters

Fluorination is a common strategy in medicinal chemistry and materials science to modify the properties of organic molecules. The introduction of fluorine can alter lipophilicity, metabolic stability, and electronic characteristics. The synthesis of fluorinated analogues of this compound esters can be approached through several methods, primarily involving the fluorination of the carboxylic acid or ester itself.

One direct method is the α-fluorination of a pre-formed ester. For instance, the synthesis of methyl 2-fluoro-3,3,3-triphenylpropionate has been reported. nih.gov This reaction typically involves the conversion of the corresponding ester into its ketene (B1206846) acetal (B89532), which then reacts with an electrophilic fluorine source. nih.govorganic-chemistry.org

A general synthetic pathway for α-fluorination is outlined below:

| Reactant | Reagents | Product | Key Features |

| Methyl this compound | 1. Ketene acetal formation | Methyl 2-fluoro-3,3,3-triphenylpropanoate | Circumvents issues with nucleophilic fluorination |

| 2. Electrophilic fluorinating agent (e.g., AcOF) | Good yields for sterically hindered substrates |

The synthesis of esters from carboxylic acids and alkyl halides can also be facilitated by reagents like tetrabutylammonium (B224687) fluoride (B91410). nih.gov Furthermore, various deoxyfluorination methods exist to convert carboxylic acids into acyl fluorides, which can then be esterified. researchgate.net

Other Functionalized this compound Species (e.g., Isocyanates, Dyes)

The versatile carboxylic acid handle of 3,3,3-triphenylpropanoic acid allows for its conversion into a variety of other functional groups, including isocyanates and dye molecules.

Isocyanates: The conversion of carboxylic acids to isocyanates can be achieved through the Curtius rearrangement. nih.gov This reaction proceeds via an acyl azide (B81097) intermediate, which then rearranges to the isocyanate with the loss of nitrogen gas. This method offers a phosgene-free route to isocyanates. acs.orgtandfonline.comthieme-connect.com The resulting 3,3,3-triphenylpropyl isocyanate would be a highly reactive intermediate, useful for further derivatization, such as the formation of ureas and urethanes.

A typical reaction sequence for the synthesis of an isocyanate from a carboxylic acid is as follows:

| Starting Material | Key Reagent | Intermediate | Product |

| 3,3,3-Triphenylpropionic Acid | Diphenylphosphoryl azide (DPPA) | 3,3,3-Triphenylpropanoyl azide | 3,3,3-Triphenylpropyl isocyanate |

Applications of 3,3,3 Triphenylpropanoate in Advanced Materials Science

Integration into Functional Organic Materials

The integration of 3,3,3-triphenylpropanoate and its derivatives into functional organic materials is a promising area of research. The triphenylmethane (B1682552) core is a fundamental building block for many synthetic dyes and functional molecules. pharmaguideline.comwikipedia.org The propanoate moiety in this compound can act as a linker or a point of attachment to polymer backbones or other functional units, enabling the creation of new material systems.

Derivatives of the closely related triphenylmethane have been instrumental in the synthesis of luminogens for aggregation-induced emission (AIE). pharmaguideline.com This phenomenon, where light emission is enhanced in the aggregated or solid state, is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The bulky nature of the triphenylmethyl group can prevent quenching of luminescence in the solid state by restricting intermolecular interactions.

Furthermore, triphenylmethane derivatives are known to form stable radicals, which are of interest for applications in optoelectronics, spintronics, and energy storage. rsc.org The synthesis of polymers incorporating these radical centers in their backbone has been demonstrated, opening up possibilities for new redox-active and magnetic materials. rsc.org The this compound structure could be similarly functionalized to introduce radical centers and then polymerized to create functional macromolecules. A patent has described triphenylmethane derivatives with selective solubility, which could be advantageous for the commercial-scale production and purification of synthesized compounds or peptides. google.com

Contribution to Amorphous Materials and Molecular Glass Formation

The formation of stable amorphous glasses is crucial for many applications, including OLEDs and pharmaceutical formulations. The bulky, non-planar structure of the triphenylmethyl group in this compound can inhibit crystallization and promote the formation of amorphous or glassy states. specialchem.com The glass transition temperature (Tg) is a critical parameter for amorphous materials, defining the transition from a hard, glassy state to a more rubbery state. specialchem.com

The Tg of a material is influenced by its molecular structure, with more rigid and bulky molecules generally exhibiting higher Tg values. Research on poly(ester carbonates) has shown that the incorporation of bulky monomers can significantly increase the glass transition temperature of the resulting polymer, with some achieving a Tg above 200°C. google.com Similarly, the incorporation of this compound units into a polymer chain would be expected to increase its Tg due to the steric hindrance provided by the three phenyl rings, which restricts segmental motion.

Calorimetric studies on thin polymer films have demonstrated that a pronounced glass transition can be observed even in films as thin as 1-3 nm. aps.org The ability to form stable amorphous thin films is particularly important for organic electronic devices. The use of molecules like this compound and its derivatives could be a strategy to produce high-Tg amorphous materials that are dimensionally stable over a wide range of temperatures. For instance, hydroxyphenylbenzene derivatives with high Tg have been identified as potential molecular photoresists for high-resolution lithography. researchgate.net

Development of Materials with Tailored Optical or Electronic Properties

The triphenylmethyl moiety is a versatile platform for designing materials with specific optical and electronic properties. The electronic properties of the triphenylmethyl group can be finely tuned by introducing different substituent groups onto the phenyl rings. nih.gov This has been demonstrated in studies of m-terphenyl (B1677559) Group 12 complexes, where a linear correlation was observed between the NMR chemical shifts and the Hammett constants of the para-substituents, indicating a systematic tuning of the electronic environment at the metal center. nih.gov

Optical Properties:

The triphenylmethyl (trityl) cation and its derivatives are known for their intense absorption in the visible region and have been extensively studied for their color and luminescence properties. researchmap.jpchemrxiv.orgresearchgate.net The non-substituted trityl cation, for example, exhibits crystalline-state emission, thermochromism (color change with temperature), and phosphorescence. researchmap.jpchemrxiv.orgresearchgate.net These properties are highly dependent on the molecular packing in the crystalline state. researchmap.jpchemrxiv.orgresearchgate.net

Derivatives of the stable, luminescent tris-2,4,6-trichlorophenylmethyl (TTM) radical have unique doublet spin properties that are of interest for optoelectronics. rsc.org The emission of these radicals can be shifted from yellow to red by changing the halogen substituents on the phenyl rings. rsc.org

Electronic Properties:

Triarylmethyl radicals, which are structurally related to this compound, possess an unpaired electron, leading to unique electronic properties. nih.gov When used as emissive layers in OLEDs, these radicals can theoretically achieve an internal quantum efficiency (IQE) of 100% because the transition from the lowest excited state to the ground state is spin-allowed. nih.govmdpi.com This overcomes a major limitation of traditional fluorescent materials. The development of various triarylmethyl radical derivatives with high photoluminescence quantum yields and long operational half-lives is an active area of research. mdpi.com

The electronic structure of these materials can be investigated using computational methods like Density Functional Theory (DFT) to understand and predict their properties, as has been done for rare earth chromites. researchgate.net The ability to tailor the electronic properties of the triphenylmethyl core through synthetic modification of the phenyl rings makes this compound a highly attractive building block for the next generation of advanced functional materials.

Catalytic Implications and Research Avenues Involving 3,3,3 Triphenylpropanoate

Role as a Substrate in Metal-Catalyzed Organic Transformations

There is a scarcity of published studies employing 3,3,3-triphenylpropanoate as a substrate in metal-catalyzed reactions. Typically, substrates in such transformations possess reactive sites, such as carbon-hydrogen bonds or carbon-halogen bonds, that can be activated by a metal catalyst. While the ester functionality and the aliphatic chain of this compound offer potential sites for reaction, the extreme steric hindrance imposed by the three phenyl rings likely impedes the approach and interaction with a catalytic metal center. This steric bulk could render the molecule unreactive under many standard catalytic conditions.

Potential as a Ligand or Component in Catalytic Systems

The concept of using organic molecules as ligands is fundamental to catalysis. Ligands bind to the metal center and influence its electronic properties and the spatial arrangement of other reacting molecules. For a molecule to function effectively as a ligand, it typically requires a donor atom (like oxygen, nitrogen, or phosphorus) that can coordinate to the metal.

While this compound possesses oxygen atoms in its ester group, its potential as a ligand is likely hampered by several factors. The steric bulk of the triphenylmethyl group could prevent effective coordination to a metal center. Furthermore, the electronic properties of the ester group may not be optimal for creating a stable and reactive catalytic species. Research into ligands with bulky substituents is an active area, as they can promote specific selectivities; however, there is no direct evidence to suggest that this compound has been successfully utilized for this purpose.

Investigation of Catalytic Efficiencies and Selectivities in this compound-Related Reactions

Given the lack of primary research on reactions directly involving this compound, there is no available data on catalytic efficiencies (such as turnover numbers or turnover frequencies) or selectivities (such as regioselectivity, stereoselectivity, or chemoselectivity) for such processes. The scientific community has not, to date, published detailed investigations into the performance of catalytic systems in the context of this specific compound.

Supramolecular Chemistry and Molecular Recognition Featuring 3,3,3 Triphenylpropanoate

Self-Assembly Processes Involving 3,3,3-Triphenylpropanoate-Based Units

Self-assembly is a process in which molecules or components thereof spontaneously form ordered aggregates without external guidance. The bulky and aromatic nature of the three phenyl groups in this compound suggests a strong propensity for self-assembly, driven by a combination of non-covalent interactions.

Research on triphenylalanine (FFF) peptides, which share a similar tri-aromatic character, has demonstrated their versatile self-assembly into various supramolecular structures. nih.govupc.edu The strength of π-π stacking interactions between the aromatic end-capping groups plays a crucial role in the nucleation and growth of these structures, leading to diverse morphologies. nih.gov Similarly, triphenylamine (B166846) derivatives have been shown to self-assemble into supramolecular helices. researchgate.net It is therefore highly probable that this compound units, under appropriate conditions, would also exhibit self-assembly into well-defined nanostructures such as fibers, spheres, or sheets. The process would likely be influenced by factors such as solvent composition and the concentration of the peptide derivative. nih.gov

The self-assembly of polycyclic supramolecules has been achieved using linear metal-organic ligands, which can stack to form hierarchical nanotubes. nih.gov This suggests that with appropriate modification, this compound could be incorporated into more complex, functional supramolecular systems.

Table 1: Examples of Self-Assembled Structures from Triphenyl-Containing Molecules

| Molecule/System | Self-Assembled Structure | Driving Forces | Reference |

| Triphenylalanine (FFF) derivatives | Nanowires, fibers, nanospheres, nanotoroids | β-sheet formation, π-π stacking | nih.govnih.gov |

| Triphenylamine derivatives | Supramolecular helices | π-π stacking, hydrogen bonding | researchgate.net |

| Polycyclic supramolecules with linear metal-organic ligands | Hierarchical nanotubes | π-π interactions | nih.gov |

Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding) in Assemblies

The stability and structure of any potential self-assembled aggregates of this compound would be dictated by a delicate interplay of various non-covalent interactions. numberanalytics.commdpi.com

π-π Stacking: The three phenyl rings of the trityl group provide extensive surface area for π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, are a major driving force in the assembly of many aromatic molecules. rsc.org Studies on triazole/tetrazole-based energetic compounds have highlighted the importance of π-stacking in creating stable structures. rsc.org In assemblies of this compound, the phenyl rings of adjacent molecules would likely arrange in a parallel-displaced or T-shaped geometry to maximize these stabilizing interactions. The strength of these interactions can be influenced by substituents on the phenyl rings. mdpi.com

Hydrogen Bonding: The carboxylate group of this compound is a potent hydrogen bond donor and acceptor. In the solid state, carboxylic acids are well-known to form strong hydrogen-bonded dimers. researchgate.netmdpi.com It is highly probable that this compound would form similar dimeric structures through O-H···O hydrogen bonds between the carboxylic acid moieties. Furthermore, the carboxylate group can participate in hydrogen bonding with other functional groups present in a system, or with solvent molecules. nih.gov The interplay between hydrogen bonding and π-π stacking would be a key determinant of the final supramolecular architecture. researchgate.net Research on triazine-based polymers has shown that the hydrogen bonding ability of the backbone is critical for self-assembly into nanorod-like structures. nih.gov

Table 2: Key Non-Covalent Interactions and Their Potential Role in this compound Assemblies

| Interaction Type | Potential Role | Supporting Evidence from Analogs | Reference |

| π-π Stacking | Primary driving force for aggregation of phenyl groups. | Observed in triphenylalanine peptides and triazole/tetrazole compounds. | nih.govrsc.org |

| Hydrogen Bonding | Formation of carboxylic acid dimers; interaction with other functional groups or solvent. | Common in carboxylic acids and crucial for the assembly of triazine polymers. | nih.govresearchgate.netmdpi.com |

| C-H···π Interactions | Stabilization of the conformation of the trityl group. | Observed in chiral trityl-containing alcohols. | nih.gov |

Host-Guest Chemistry and Molecular Encapsulation Potential

Host-guest chemistry involves the formation of a complex between a "host" molecule, which has a binding cavity, and a "guest" molecule that fits within it. wikipedia.orgnumberanalytics.com The bulky, propeller-like shape of the triphenylmethyl group in this compound suggests its potential to act as a guest in various host-guest systems.

Studies on triphenylmethane (B1682552) dyes have shown that they can bind to the hydrophobic surfaces of amyloid-β derived trimers, with the three phenyl rings packing against aromatic residues. nih.gov This indicates that the triphenylmethyl moiety has a strong affinity for hydrophobic cavities and can participate in specific molecular recognition events.

Furthermore, triphenylmethane derivatives have been shown to form inclusion complexes with host molecules like crown ethers. thno.org The formation of these complexes is driven by non-covalent interactions between the host and the guest. The selectivity of this complexation can be tuned by modifying the functional groups on the triphenylmethane scaffold.

While this compound itself has not been extensively studied as a guest, the behavior of its parent structure, triphenylmethane, suggests a high potential for molecular encapsulation. nih.govnist.gov The carboxylate group could also serve as a recognition site, potentially interacting with the host molecule through hydrogen bonding or electrostatic interactions. The encapsulation of this compound within a suitable host could modify its physical and chemical properties, such as its solubility or reactivity. This principle is widely used in drug delivery systems where host-guest complexation enhances the bioavailability of therapeutic agents. nih.gov

Table 3: Examples of Host-Guest Systems Involving Triphenylmethane Derivatives

| Host Molecule | Guest Molecule | Key Interactions | Application/Significance | Reference |

| Amyloid-β derived trimer | Triphenylmethane dyes | Hydrophobic interactions, π-π stacking | Ligand discovery for soluble oligomers | nih.gov |

| Crown ethers | Triphenylmethane derivatives | Non-covalent interactions | Selective molecular recognition | thno.org |

| Cyclodextrins | Various drug molecules | Host-guest inclusion | Enhanced solubility and stability of drugs | nih.gov |

Future Research Directions and Emerging Paradigms for 3,3,3 Triphenylpropanoate

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of 3,3,3-triphenylpropanoate often involves methods that are not aligned with the principles of green chemistry. Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

Green Chemistry Approaches: The development of environmentally benign synthetic protocols is a key area of future research. eurjchem.com This includes the use of biodegradable solvents, such as waste curd water, which can act as a catalytic solvent, and the development of metal-free and Lewis acid-free reaction conditions. eurjchem.com The goal is to maximize atom economy, reduce waste, and utilize renewable resources and catalysts. eurjchem.com

Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. durham.ac.uk The application of continuous-flow methods for the synthesis of carboxylic acids, including sterically hindered ones, is a promising research avenue. durham.ac.ukacs.org For instance, tube-in-tube gas permeable membrane reactors can be employed for the efficient use of gaseous reagents like CO2 in carboxylation reactions. durham.ac.uk This technique allows for high-purity products and straightforward scale-up. durham.ac.uk

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, is a rapidly growing field that offers high selectivity and mild reaction conditions. nih.govnih.gov Future research could explore the use of enzymes, such as lipases or engineered crotonases, for the synthesis of this compound and its derivatives. nih.gov Biocatalytic methods have the potential to significantly shorten synthetic routes and improve the stereoselectivity of reactions, which is crucial for the synthesis of chiral compounds. nih.gov

Advanced Computational Studies for Predictive Design and Property Optimization

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding the design of new materials with optimized properties.

Density Functional Theory (DFT) Studies: DFT is a robust method for investigating the electronic structure and properties of molecules. nih.govmdpi.com Future computational work on this compound will likely involve detailed DFT studies to perform conformational analysis and predict its reactivity. nih.govmdpi.com By calculating parameters such as hardness, softness, electronegativity, and electrophilicity, researchers can gain insights into the molecule's chemical behavior.

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the dynamic behavior of molecules in different environments. For complex molecules like this compound, MD simulations can be used to study their conformational landscape and interactions with other molecules, such as solvents or biological macromolecules.

Predictive Modeling for Property Optimization: Machine learning and other predictive modeling techniques are becoming increasingly important in materials science. arxiv.orgarxiv.org By developing models that can predict properties based on chemical structure, researchers can rapidly screen virtual libraries of this compound derivatives to identify candidates with desired characteristics for specific applications. arxiv.org

Expansion into Interdisciplinary Research Areas

The unique structural features of this compound make it a versatile building block for applications in various interdisciplinary fields.

Supramolecular Chemistry and Crystal Engineering: The ability of molecules to self-assemble into well-defined structures is the foundation of supramolecular chemistry. This compound can serve as a building block for the construction of complex supramolecular assemblies and coordination polymers. google.commdpi.com A key area of research is the formation of co-crystals, where this compound is combined with other molecules, such as active pharmaceutical ingredients (APIs), to modify their physicochemical properties. nih.govgoogle.comnih.govresearchgate.net This can lead to improved solubility, stability, and bioavailability of drugs. nih.govresearchgate.net

Drug Delivery Systems: The development of effective drug delivery systems is a major challenge in medicine. The bulky and hydrophobic nature of the triphenylmethyl group, combined with the reactive carboxylic acid moiety, makes this compound a candidate for the design of novel drug carriers. mdpi.comnih.gov It could be incorporated into polymers or nanoparticles to create systems for the targeted and controlled release of therapeutic agents. mdpi.com

Development of Next-Generation Functional Materials and Molecular Devices